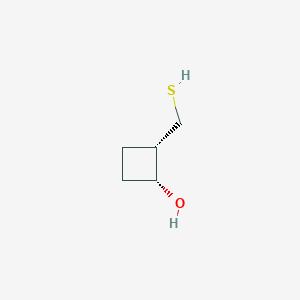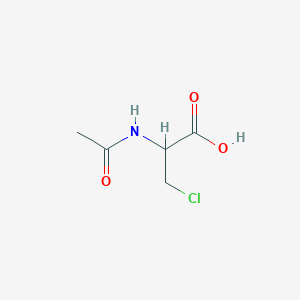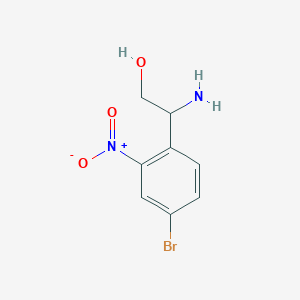![molecular formula C9H16NNaO4S B15304650 sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)
sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, with a sulfinate group in the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a pyrrolidine derivative. One common method is the reaction of pyrrolidine with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The sulfinate group can be introduced through sulfonylation reactions using reagents like sodium sulfinate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to thiols or sulfides.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Free amine
Aplicaciones Científicas De Investigación
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves the reactivity of the sulfinate and Boc groups. The sulfinate group can participate in nucleophilic substitution reactions, while the Boc group serves as a protecting group that can be selectively removed under acidic conditions . These properties make the compound valuable in multi-step synthetic processes where selective protection and deprotection are required.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfonate
- Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-thiolate
- Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfide
Uniqueness
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is unique due to the presence of both the Boc protecting group and the sulfinate group. This combination allows for selective reactions and protection strategies that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C9H16NNaO4S |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m1./s1 |
Clave InChI |
OKCQFZCTMMHGSD-OGFXRTJISA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)[O-].[Na+] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


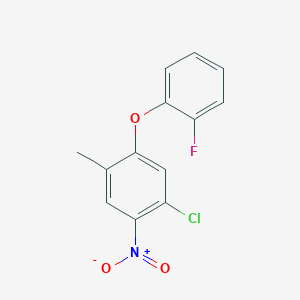
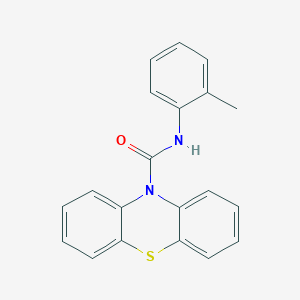
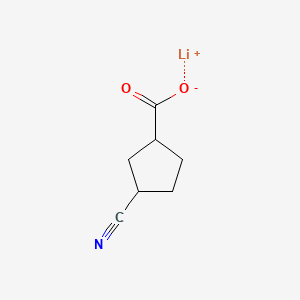
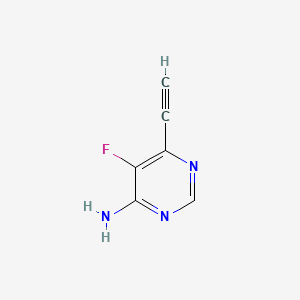
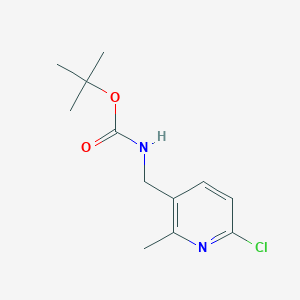
![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)
